1-(3-chlorophenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15292019
Molecular Formula: C22H21ClN4O4S
Molecular Weight: 472.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN4O4S |
|---|---|
| Molecular Weight | 472.9 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C22H21ClN4O4S/c23-16-5-4-6-18(15-16)27-14-11-20(28)21(25-27)22(29)24-17-7-9-19(10-8-17)32(30,31)26-12-2-1-3-13-26/h4-11,14-15H,1-3,12-13H2,(H,24,29) |
| Standard InChI Key | AJZFVZYKJRCJJK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Introduction
1-(3-chlorophenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a dihydropyridazine core, a carboxamide functional group, and a piperidinyl sulfonyl moiety. Its molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 373.87 g/mol. The presence of the chlorophenyl group may contribute to its potential biological activity, while the piperidinyl sulfonyl group could enhance its solubility and bioavailability.
Synthesis Methods
The synthesis of this compound can be approached through multiple methods, emphasizing the importance of strategic planning in multi-step organic synthesis. These methods typically involve the formation of the dihydropyridazine core followed by the introduction of the carboxamide and piperidinyl sulfonyl groups.
Biological Activity and Potential Applications
Research into the biological activity of this compound suggests potential therapeutic applications. Compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors. The presence of the chlorophenyl and piperidinyl sulfonyl groups may contribute to its binding affinity and bioavailability.
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(3-chlorophenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide | Chlorophenyl, Piperidinyl Sulfonyl | Potential Therapeutic | Complex Structure |
| 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid | Chlorophenyl, Piperidine | Anticancer | Simpler Structure |
| N-formyl-1-(4-methoxyphenyl)-7-oxo | Methoxy Group | Antimicrobial | Different Functional Groups |
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and biochemical assays are crucial for understanding its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Comparing this compound with others highlights how variations in functional groups and ring structures can lead to diverse biological activities and applications. For instance, compounds with piperazine or indazole rings exhibit different pharmacological profiles.
| Compound | Ring System | Biological Activity |
|---|---|---|
| 4-(3-chlorophenyl)-N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-piperidin-1-ylpiperidin-1-yl)propan-2-yl]piperazine-1-carboxamide | Piperazine, Indazole | Potential Therapeutic |
| N-(3-Chlorophenyl)-2-[1-(1-ethyl-6-oxo-1,6-dihydropyridazin-4-YL)piperidin-3-YL]acetamide | Pyridazine, Piperidine | Potential Therapeutic |
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